molecular formula C12H20Cl2N2O B2673416 (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876159-31-8

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2673416
CAS No.: 876159-31-8
M. Wt: 279.21
InChI Key: XXSIXSNQSIRYFR-NVJADKKVSA-N
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Description

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride (CAS: 61695-08-7) is a chiral pyrrolidine derivative with a 4-methoxybenzyl substituent at the nitrogen atom of the pyrrolidine ring. The compound is synthesized as a dihydrochloride salt, enhancing its stability and solubility for pharmaceutical or biochemical applications. Its molecular formula is C₁₂H₁₉Cl₂N₂O, with a molecular weight of 294.20 g/mol . This compound is used as a building block in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes due to its structural resemblance to neurotransmitter analogs .

Properties

IUPAC Name

(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a 4-methoxybenzyl halide and a base to facilitate the substitution.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to efficiently produce the pyrrolidine ring.

    Automated Substitution Reactions: Employing automated systems to introduce the 4-methoxybenzyl group under controlled conditions.

    Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity dihydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group and pyrrolidine ring enable substitution reactions under specific conditions:

Reaction Type Reagents/Conditions Products Source
Benzyl Group Substitution H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> (nitration)Nitro derivatives at the para position of the benzyl ring
Methoxy Demethylation BBr<sub>3</sub> (1.2 equiv, CH<sub>2</sub>Cl<sub>2</sub>, −78°C)(R)-1-(4-Hydroxybenzyl)pyrrolidin-3-amine dihydrochloride
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> (electrophilic substitution)Chlorinated derivatives at the benzyl ring

Key Findings :

  • The methoxy group undergoes demethylation with boron tribromide to yield phenolic derivatives, useful for further functionalization.

  • Electrophilic substitution on the benzyl ring is regioselective due to the methoxy group's directing effects.

Reduction and Oxidation Reactions

The amine and pyrrolidine moieties participate in redox reactions:

Reaction Type Reagents/Conditions Products Source
Amine Oxidation KMnO<sub>4</sub> (acidic conditions)Pyrrolidin-3-one derivatives
Nitro Reduction H<sub>2</sub>/Pd-C (ethanol, 25°C)(R)-1-(4-Aminobenzyl)pyrrolidin-3-amine dihydrochloride

Mechanistic Insights :

  • Oxidative cleavage of the pyrrolidine ring with KMnO<sub>4</sub> yields ketones, confirmed via FT-IR and <sup>13</sup>C NMR.

  • Catalytic hydrogenation reduces nitro groups (if present) to amines without affecting the pyrrolidine ring .

Salt Metathesis and Acid-Base Reactions

The dihydrochloride salt undergoes counterion exchange:

Reaction Type Reagents/Conditions Products Source
Free Base Formation NaOH (aq.)(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine (free base)
Salt Exchange H<sub>3</sub>PO<sub>4</sub> (methanol)Phosphate salt with improved solubility in polar solvents

Applications :

  • Free base forms are critical for lipophilic drug formulations, while phosphate salts enhance aqueous solubility.

Acylation and Alkylation of the Amine Group

The primary amine undergoes derivatization to form amides or secondary amines:

Reaction Type Reagents/Conditions Products Source
Acylation Acetyl chloride (pyridine, 0°C)N-Acetyl-(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine
Reductive Amination Benzaldehyde/NaBH<sub>4</sub>N-Benzyl-(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine

Synthetic Utility :

  • Acylation improves metabolic stability in pharmacokinetic studies .

  • Reductive amination expands structural diversity for structure-activity relationship (SAR) studies .

Ring-Opening and Cycloaddition Reactions

The pyrrolidine ring participates in ring-opening and [3+2] cycloaddition reactions:

Reaction Type Reagents/Conditions Products Source
Ring-Opening HCl (concentrated, reflux)Linear amine hydrochloride
Cycloaddition Methyl acrylate (Cu(I) catalyst)Bicyclic γ-lactam derivatives

Notable Outcomes :

  • Ring-opening under acidic conditions generates linear intermediates for peptide coupling.

  • Cycloaddition reactions yield rigid bicyclic structures with enhanced biological activity .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

Compound Key Reaction Outcome
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amineNitro reductionHigher reactivity due to electron-withdrawing nitro group
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amineElectrophilic substitutionEnhanced halogenation selectivity

Industrial-Scale Reaction Optimization

Patented methods for large-scale synthesis include:

Parameter Optimal Conditions Yield Purity
Alkylation K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C92%>99%
Crystallization Ethanol/water (7:3 v/v)85%99.5%

Source :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-methoxybenzyl group. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the 4-Methoxybenzyl Group : Accomplished via nucleophilic substitution reactions.
  • Formation of the Dihydrochloride Salt : Finalized by treating the free amine with hydrochloric acid.

This synthetic pathway ensures high yield and purity, which are critical for biological studies.

Medicinal Chemistry

The compound serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders. Its structural features make it a candidate for developing drugs that target neurotransmitter systems. Notable applications include:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, thus modulating synaptic transmission.
  • Signal Transduction Modulation : The compound potentially alters intracellular signaling cascades that regulate various physiological processes .

Biological Research

In biological research, (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is utilized to study various biological processes:

  • Investigating Protein Functions : The compound is used as a tool to investigate the function of specific proteins and enzymes.
  • Therapeutic Potential : Its biological activity suggests potential therapeutic applications in drug discovery and development .

Materials Science

The compound can also be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its unique chemical structure allows for the development of materials with tailored functionalities.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Neuropharmacological Studies : Research demonstrated that this compound significantly modulates neurotransmitter systems, leading to potential treatments for neurological disorders .
  • Synthesis of Bioactive Molecules : Case studies have shown its utility as a chiral building block in synthesizing novel pharmacological agents targeting various diseases.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • The 4-methoxy group in the reference compound provides electron-donating effects, enhancing π-π stacking interactions in receptor binding .
  • Bromine (in 3-Bromobenzyl analogue) introduces steric bulk and electrophilic character, enabling cross-coupling reactions for further derivatization .
  • Nitro groups (e.g., 4-Nitrobenzyl) increase oxidative stability but reduce blood-brain barrier permeability compared to methoxy derivatives .

Stereochemical Impact :

  • The (R)-configuration in the reference compound is crucial for enantioselective interactions. For example, (S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride exhibits distinct binding affinities at sigma receptors compared to its (R)-counterparts .

Solubility and Salt Forms: Dihydrochloride salts (e.g., reference compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogues, facilitating in vitro assays .

Biological Activity

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-methoxybenzyl group. Its synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving a suitable precursor.
  • Introduction of the 4-Methoxybenzyl Group : Accomplished via nucleophilic substitution reactions.
  • Formation of the Dihydrochloride Salt : Finalized by treating the free amine with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, thus modulating synaptic transmission.
  • Signal Transduction Modulation : The compound potentially alters intracellular signaling cascades that regulate various physiological processes.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity in HeLa cells, impacting microtubule dynamics and spindle morphology, which are critical for mitotic progression .

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Inhibition of tubulin assembly
A54915.0Induction of apoptosis via mitochondrial pathways

Neurological Applications

The compound is also being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in conditions such as:

  • Depression : By enhancing serotonin and norepinephrine signaling.
  • Anxiety Disorders : Through modulation of GABAergic pathways.

Case Studies

  • Study on Cancer Cell Lines : A study demonstrated that this compound reduced the viability of A549 lung adenocarcinoma cells by approximately 40% at 100 µM concentration after 24 hours, indicating its potential as an anticancer agent .
  • Neuropharmacological Assessment : In a neuropharmacological study, the compound showed promise in enhancing cognitive function in animal models by modulating cholinergic activity, suggesting its potential for treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound Activity Profile
(S)-1-(4-Methoxybenzyl)pyrrolidin-3-amineDifferent receptor binding affinity
1-(4-Methoxyphenyl)pyrrolidin-3-amineLacks chiral specificity; reduced biological activity
(R)-1-(3-Methoxybenzyl)pyrrolidin-3-amineSimilar structure but differing pharmacological effects

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the identity and purity of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride in synthetic batches?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and structural integrity, particularly focusing on the (R)-configuration of the pyrrolidine ring and the 4-methoxybenzyl substituent. Liquid chromatography-mass spectrometry (LCMS) can verify molecular weight (236.14 g/mol, C₉H₁₃N₃·2HCl) and detect impurities. High-performance liquid chromatography (HPLC) with a chiral column is critical to assess enantiomeric purity, as even minor enantiomeric impurities can affect biological activity .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : The synthesis typically involves reductive amination between 4-methoxybenzylamine and a pyrrolidin-3-one derivative. Key optimizations include:

  • Using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent in acidic conditions to minimize side reactions.
  • Employing a polar aprotic solvent (e.g., dichloromethane) to enhance reaction efficiency.
  • Introducing a Boc-protecting group on the pyrrolidine nitrogen to prevent undesired alkylation, followed by HCl-mediated deprotection to yield the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Contradictions in stereochemistry often arise from racemization during deprotection or salt formation. To mitigate this:

  • Monitor reaction pH rigorously during HCl salt formation, as excessive acidity can protonate the chiral center and lead to racemization.
  • Use chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in NMR to detect unintended stereochemical changes.
  • Validate enantiomeric purity via circular dichroism (CD) spectroscopy or X-ray crystallography if crystal structures are obtainable .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In vitro assays : Use liver microsomes (human or rodent) to assess oxidative metabolism. Monitor demethylation of the 4-methoxy group via LCMS, a common metabolic pathway for methoxy-substituted aryl compounds.
  • Isotopic labeling : Incorporate deuterium at the methoxy group’s methyl position to track metabolic products.
  • Stability testing : Perform accelerated stability studies under varying pH (1–9) and temperature (25–60°C) to identify degradation pathways, such as HCl-mediated hydrolysis of the pyrrolidine ring .

Q. How can researchers address discrepancies in biological activity data between enantiomers of 1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride?

  • Methodological Answer :

  • Enantiomer isolation : Separate (R)- and (S)-enantiomers using preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.
  • Docking studies : Perform molecular dynamics simulations to compare binding affinities of enantiomers with target receptors (e.g., amine transporters or GPCRs).
  • Functional assays : Use calcium flux or cAMP accumulation assays to quantify differences in receptor activation/inhibition between enantiomers. Contradictory data may arise from off-target effects, which can be resolved via CRISPR-mediated knockout of suspected secondary targets .

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